molecular formula C9H7N3O B13037114 5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile CAS No. 2102412-03-1

5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13037114
CAS No.: 2102412-03-1
M. Wt: 173.17 g/mol
InChI Key: RHAPEBHSNVVRLU-UHFFFAOYSA-N
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Description

5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is an organic compound with the molecular formula C9H7N3O It is a heterocyclic compound containing a pyrazolo[1,5-A]pyridine ring system with a methoxy group at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the reaction of 3-bromo-5-methoxypyridine with appropriate reagents. One common method involves dissolving 3-bromo-5-methoxypyridine in dichloroethane and cooling the solution to 5°C. 2,4,6-Trimethylbenzenesulfonic acid hydroxylamine is then added dropwise, maintaining the temperature below 10°C. The mixture is stirred at 10-20°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2102412-03-1

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-8-2-3-12-9(4-8)7(5-10)6-11-12/h2-4,6H,1H3

InChI Key

RHAPEBHSNVVRLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)C#N

Origin of Product

United States

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